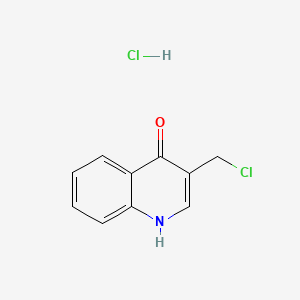

3-(Chloromethyl)quinolin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Chloromethyl)quinolin-4-ol hydrochloride” is a chemical compound that is part of the quinoline family . Quinoline is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has become an essential compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including compounds like 3-(Chloromethyl)quinolin-4-ol hydrochloride, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This is attributed to their high electron density and the presence of polar substituents, which facilitate the adsorption on metal surfaces, thereby providing protection against corrosion. The comprehensive review by Verma, Quraishi, and Ebenso (2020) outlines the role of quinoline derivatives as effective corrosion inhibitors, highlighting the mechanism of action and the potential for industrial applications in protecting metal infrastructure and components against corrosive environments (Verma, Quraishi, & Ebenso, 2020).

Biomedical Research

Quinoline and its derivatives have been the focus of significant research interest due to their wide range of biological activities. Shang et al. (2018) provide an exhaustive review of quinoline and quinazoline alkaloids, documenting their discovery from natural sources and the various bioactivities associated with these compounds. These activities include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties, among others. The review emphasizes the historical significance of quinoline alkaloids like quinine and camptothecin in opening new avenues for drug development in antimalarial and anticancer therapies, respectively (Shang et al., 2018).

Anticancer Drug Development

The quinoline scaffold is considered a 'privileged structure' in medicinal chemistry, particularly in the development of anticancer drugs. Musioł (2017) reviews the impact of quinoline-based compounds in anticancer therapy, discussing the approved drugs and those under clinical investigation. The review highlights the versatility of the quinoline structure in drug design, offering insights into the mechanisms of action of quinoline-based anticancer agents, including their roles as topoisomerase and kinase inhibitors. This underscores the potential of 3-(Chloromethyl)quinolin-4-ol hydrochloride derivatives in contributing to novel anticancer therapies (Musioł, 2017).

Antimicrobial and Anti-inflammatory Activities

Hussaini (2016) elaborates on the chemotherapeutic significance of quinoline derivatives, detailing the broad spectrum of activities including antimicrobial and anti-inflammatory effects. The review summarizes patents filed between 2013 and 2015, which relate to the development of new quinoline-based agents for treating various diseases and disorders. This highlights the ongoing interest in quinoline derivatives as a foundation for developing new drugs with enhanced efficacy and reduced side effects (Hussaini, 2016).

Green Chemistry Approaches in Quinoline Synthesis

The synthesis of quinoline derivatives, including eco-friendly methods, is of significant interest due to the wide range of potential applications. Nainwal et al. (2019) review the advancements in green chemistry for synthesizing quinoline scaffolds, emphasizing methods that minimize the use of hazardous chemicals and conditions. This approach not only supports the sustainable production of quinoline derivatives but also opens up possibilities for their application in various fields, including drug development and corrosion inhibition (Nainwal et al., 2019).

Safety and Hazards

Orientations Futures

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Mécanisme D'action

Target of Action

Quinoline compounds are known to have a wide variety of applications in medicinal and synthetic organic chemistry .

Mode of Action

The exact mode of action of 3-(Chloromethyl)quinolin-4-ol hydrochloride is not clearly defined in the available resources. Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

Biochemical Pathways

Quinoline compounds are known to have a wide range of biological activities .

Propriétés

IUPAC Name |

3-(chloromethyl)-1H-quinolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;/h1-4,6H,5H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLHASXIXMOFRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/no-structure.png)

![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)